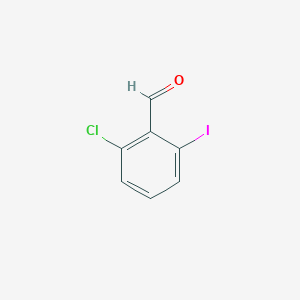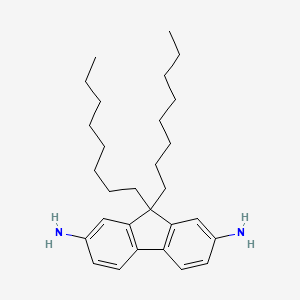
9,9-Dioctyl-9H-fluorene-2,7-diamine
Vue d'ensemble
Description
9,9-Dioctyl-9H-fluorene-2,7-diamine is a chemical compound with the CAS Number: 851042-10-9. It has a molecular weight of 420.68 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The molecular structure of 9,9-Dioctyl-9H-fluorene-2,7-diamine is represented by the InChI Code: 1S/C29H44N2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20,30-31H2,1-2H3 .Physical And Chemical Properties Analysis
9,9-Dioctyl-9H-fluorene-2,7-diamine is a solid substance that varies in color from light orange to yellow to green . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Light-Emitting Devices
9,9-Dioctyl-9H-fluorene-2,7-diamine, when used in the synthesis of polyfluorenes, has shown significant application in light-emitting devices. A study demonstrated that polyfluorenes synthesized from defect-free 9,9-dioctyl-9H-fluorene exhibited minimal green emission, a notable improvement over conventional synthesis methods (Cho et al., 2007).
Resistive Switching Characteristics
This compound has been involved in the synthesis of polyimides with potential applications in resistive switching, showing various behaviors like dynamic random access memory (DRAM) and write-once read-many (WORM) properties (Yang et al., 2018).
Optical Response to Mercury(II)
A fluorene-based conjugated polymer with tethered thymine groups synthesized using 9,9-dioctyl-9H-fluorene-2,7-diamine showed selective and sensitive optical response to Hg2+, suggesting potential use as an optical mercury probe (Lei et al., 2013).
Soluble Thermally Stable Polyamides
Research on fluorene-ring-containing diamines, including 9,9-dioctyl-9H-fluorene-2,7-diamine, has led to the development of novel polyamides. These materials exhibit good solubility in various solvents and have potential applications in high-temperature environments (Ghaemy & Barghamadi, 2008).
Near-Infrared Laser Protection
Functional polyacetylenes bearing the fluorene moiety have been synthesized for near-infrared laser protection. These compounds demonstrate enhanced thermal stability and novel optical limiting properties due to their two-photon absorption mechanism (Zhao et al., 2017).
Bulk Heterojunction Devices
The compound has been employed in the design and synthesis of electron-accepting chromophores for use in bulk heterojunction devices. These materials exhibit high thermal and photochemical stability, which is essential for efficient solar energy conversion (Gupta et al., 2015).
Polyelectrolytes for Fuel Cells
Sulfonated polyimides derived from this compound have been studied as potential polyelectrolytes in fuel cells. These materials show promising proton conductivities and solubility, which are crucial for fuel cell efficiency (Guo et al., 2002).
Electrochromic Polymers
9,9-Dioctyl-9H-fluorene-2,7-diamine has been used to synthesize electrochromic polymers, which exhibit significant redox activity and potential for use in electrochromic devices (Jiang et al., 2016).
Luminescent and Electronic Materials
The compound has been incorporated into the synthesis of highly luminescent dyes and materials with potential applications in optoelectronic devices (Sumi & Konishi, 2010).
Safety And Hazards
The safety information available indicates that 9,9-Dioctyl-9H-fluorene-2,7-diamine has a GHS07 pictogram and a warning signal word. The hazard statements include H315-H319, which refer to causing skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313, which provide guidance on how to handle the substance safely .
Propriétés
IUPAC Name |
9,9-dioctylfluorene-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20,30-31H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJBGRHFVFWTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731497 | |
| Record name | 9,9-Dioctyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dioctyl-9H-fluorene-2,7-diamine | |
CAS RN |
851042-10-9 | |
| Record name | 9,9-Dioctyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Diamino-9,9-di-n-octylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

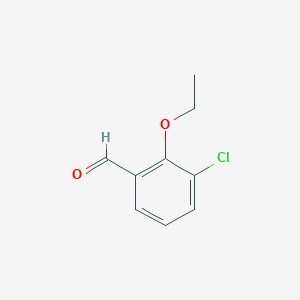
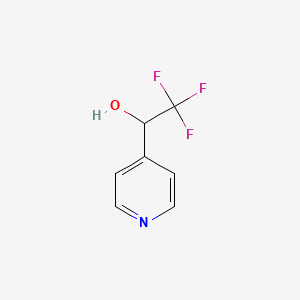
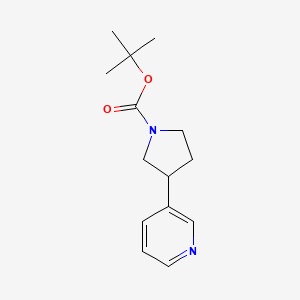
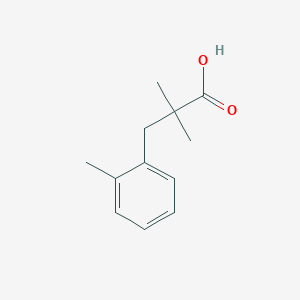
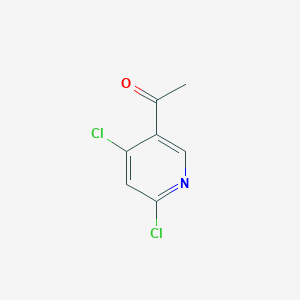
![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)
amine](/img/structure/B1457137.png)
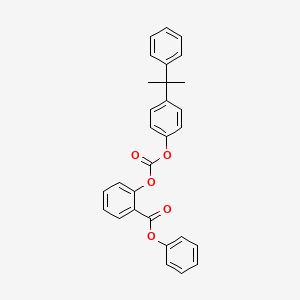
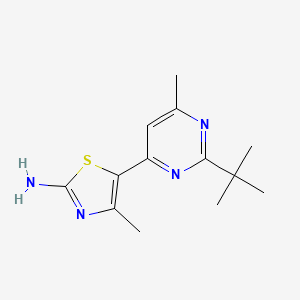
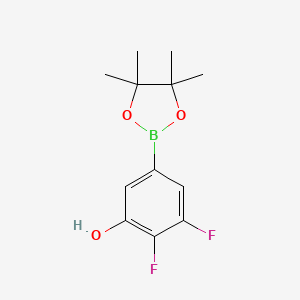
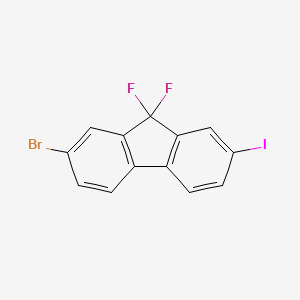
![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)
